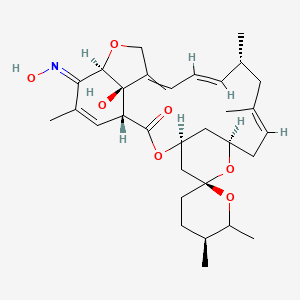

Milbemycin A3 Oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H43NO7 |

|---|---|

Molecular Weight |

541.7 g/mol |

IUPAC Name |

(1R,4S,5'S,6S,8R,10E,13R,14E,20R,21E,24R)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8?,32-27+/t18-,20-,22?,24+,25-,26-,28+,30+,31-/m0/s1 |

InChI Key |

VDBGCWFGLMXRIK-BBKVIGDJSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C4CO[C@H]\5[C@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)\C)OC1C |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Milbemycin A3 Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milbemycin A3 oxime is a potent semi-synthetic macrocyclic lactone with a significant role in veterinary medicine as a broad-spectrum antiparasitic agent. This technical guide provides an in-depth overview of the discovery of its natural precursor, Milbemycin A3, and a detailed exposition of the chemical synthesis process to yield this compound. The document elucidates the compound's mechanism of action, presents quantitative data on its biological activity, and furnishes detailed experimental protocols for its synthesis and efficacy assessment. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows, offering a comprehensive resource for researchers and professionals in drug development and parasitology.

Discovery of the Milbemycins

The journey to this compound began with the discovery of the milbemycins, a family of macrocyclic lactones produced by the fermentation of the soil microorganism Streptomyces hygroscopicus.[1][] These natural products exhibited potent anthelmintic, insecticidal, and acaricidal properties. Among the various milbemycins identified, Milbemycin A3 and A4 are major components produced during fermentation.[1] this compound is a semi-synthetic derivative, created through chemical modification of Milbemycin A3 to enhance its therapeutic properties.[3][4][5] It is a minor component, constituting about 30%, of the commercial product milbemycin oxime.[5]

Chemical Synthesis of this compound

The synthesis of this compound from its natural precursor, Milbemycin A3, is a two-step process involving oxidation followed by oximation.[3][4][5]

Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway of this compound.

Experimental Protocols

Step 1: Oxidation of Milbemycin A3 to 5-Keto-Milbemycin A3

This protocol is based on methodologies described in patent literature.[6]

-

Materials:

-

Milbemycin A3 (raw material)

-

Dichloromethane (solvent)

-

Piperidine nitrogen oxygen free radical (catalyst)

-

Halide (catalyst promoter)

-

Hypochlorite or chlorite (oxidizer)

-

Sodium thiosulfate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve Milbemycin A3 in dichloromethane in a reaction vessel.

-

Add the piperidine nitrogen oxygen free radical catalyst and the halide catalyst promoter to the solution.

-

Cool the reaction mixture to a temperature between -5°C and 15°C.

-

Slowly add the hypochlorite or chlorite oxidizer to the reaction mixture while maintaining the temperature.

-

Allow the reaction to proceed for 0.5 to 4 hours.

-

Quench the reaction by adding a sodium thiosulfate solution.

-

Perform a liquid-liquid extraction with dichloromethane.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the intermediate product, 5-Keto-Milbemycin A3.[6]

-

Step 2: Oximation of 5-Keto-Milbemycin A3

This protocol is adapted from both scientific literature and patent filings.[4][6]

-

Materials:

-

5-Keto-Milbemycin A3

-

Methanol (solvent)

-

1,4-Dioxane (solvent)

-

Hydroxylamine hydrochloride (oximation agent)

-

Deionized water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve the 5-Keto-Milbemycin A3 intermediate in a mixture of methanol and 1,4-dioxane.

-

Prepare a solution of hydroxylamine hydrochloride in water.

-

Add the hydroxylamine hydrochloride solution dropwise to the solution of the ketone.

-

Stir the reaction mixture at a temperature between 25°C and 35°C for 10 to 16 hours.[6]

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with deionized water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain this compound.[4]

-

Mechanism of Action

This compound, like other milbemycins and avermectins, exerts its antiparasitic effect by targeting the nervous system of invertebrates.[3][5] The primary mechanism involves the potentiation of glutamate-gated chloride ion channels in the nerve and muscle cells of parasites.[1][3][5]

Signaling Pathway

The binding of this compound to these channels leads to an increased influx of chloride ions, causing hyperpolarization of the neuronal membrane. This hyperpolarization inhibits the transmission of nerve signals, leading to flaccid paralysis and ultimately the death of the parasite.[1]

Caption: Mechanism of action of this compound.

Quantitative Data

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₃NO₇ | [3] |

| Molecular Weight | 541.7 g/mol | [3] |

| Appearance | White solid | [3] |

| Purity (by HPLC) | >95% | [3] |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO. Poor water solubility. | [3] |

Biological Activity: Efficacy Data

| Parasite | Host | Dosage | Efficacy | Reference |

| Ancylostoma spp. (mature) | Dog | 0.50 mg/kg | 95% effective | [7][8] |

| Ancylostoma spp. (mature) | Dog | 0.75 mg/kg | 99% effective | [7][8] |

| Trichuris vulpis (mature) | Dog | 0.55 - 0.86 mg/kg | 97% effective | [7][8] |

| Thelazia callipaeda | Dog | ≥0.5 mg/kg (1 treatment) | 87.3% reduction | [9] |

| Thelazia callipaeda | Dog | ≥0.5 mg/kg (2 treatments) | 98.2% reduction | [9] |

| Dirofilaria immitis | Dog | 0.5 mg/kg (monthly) | Prevention | [10] |

| Dirofilaria repens | Dog | 0.5 mg/kg (monthly) | 100% prevention | [11] |

Toxicological Data

| Test | Animal Model | Route | LD50 Value | Reference |

| Acute Toxicity | Male Mice | Intragastric | 1832 mg/kg | [8][12][13] |

| Acute Toxicity | Female Mice | Intragastric | 727 mg/kg | [8][12][13] |

Experimental Protocols for Biological Assays

In Vivo Efficacy Study in Dogs (General Protocol)

This protocol is a generalized representation based on multiple efficacy studies.[7][9][10]

-

Objective: To evaluate the efficacy of this compound against a specific endoparasite in dogs.

-

Animals: Purpose-bred dogs, confirmed to be free of the parasite being studied, or naturally infected dogs for therapeutic efficacy studies.

-

Experimental Design:

-

Acclimatization: Animals are acclimated to the study conditions.

-

Infection (for induced infections): Dogs are experimentally infected with a known number of infective larvae of the target parasite.

-

Treatment Allocation: Animals are randomly allocated to a treatment group (receiving this compound at a specified dose) or a control group (receiving a placebo).

-

Treatment Administration: The test article is administered orally.

-

Monitoring: Dogs are monitored for any adverse reactions. Fecal samples are collected at specified intervals for parasite egg counts, or blood samples for microfilariae detection.

-

Necropsy (for terminal studies): At the end of the study, animals are humanely euthanized, and the gastrointestinal tract or other relevant organs are examined to recover and count adult worms.

-

-

Data Analysis: Efficacy is calculated by comparing the mean worm counts or egg counts in the treated group to the control group.

In Vitro Assay for Microfilariae of Dirofilaria immitis

This protocol is a conceptualized workflow for assessing the in vitro activity against microfilariae.

-

Objective: To determine the direct effect of this compound on the motility and viability of D. immitis microfilariae.

-

Materials:

-

Blood from a dog infected with D. immitis

-

Culture medium (e.g., RPMI-1640)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Inverted microscope

-

-

Procedure:

-

Microfilariae Isolation: Isolate microfilariae from the blood of an infected dog using standard parasitological techniques.

-

Drug Dilution: Prepare serial dilutions of this compound in the culture medium.

-

Assay Setup: Add a known number of microfilariae to each well of a 96-well plate. Add the different concentrations of this compound to the wells. Include control wells with no drug and wells with the solvent (DMSO) alone.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere.

-

Motility Assessment: At various time points (e.g., 24, 48, 72 hours), observe the motility of the microfilariae under an inverted microscope and score them based on a predefined scale.

-

Viability Assay (Optional): A viability stain (e.g., propidium iodide) can be used to differentiate between live and dead microfilariae.

-

-

Data Analysis: Determine the concentration of this compound that causes a 50% reduction in motility (IC50).

HPLC Method for Quantification

A validated HPLC method is crucial for quality control and pharmacokinetic studies.[14][15]

-

Objective: To quantify the amount of this compound in a sample.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chromatographic Conditions (Example):

-

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

-

Sample Preparation: Extract this compound from the sample matrix (e.g., plasma, formulation) using an appropriate solvent and procedure.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. Use this curve to determine the concentration of this compound in the samples.

-

Conclusion

This compound stands as a testament to the power of semi-synthetic chemistry in enhancing the therapeutic potential of natural products. Its discovery, rooted in the exploration of microbial metabolites, has led to the development of a highly effective and widely used veterinary medicine. The synthetic route, involving a straightforward oxidation and oximation, allows for the reliable production of this valuable compound. The detailed understanding of its mechanism of action provides a basis for its rational use and for future research into novel antiparasitic agents. The quantitative data and experimental protocols presented in this guide offer a valuable resource for scientists and researchers, facilitating further investigation and development in the field of veterinary drug discovery.

References

- 1. toku-e.com [toku-e.com]

- 3. bioaustralis.com [bioaustralis.com]

- 4. tandfonline.com [tandfonline.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]

- 7. Efficacy of milbemycin oxime against naturally acquired or experimentally induced Ancylostoma spp and Trichuris vulpis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic and prophylactic efficacy of milbemycin oxime (Interceptor) against Thelazia callipaeda in naturally exposed dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 11. Field clinical study evaluating the efficacy and safety of an oral formulation containing milbemycin oxime/praziquantel (Milbemax®, Novartis Animal Health) in the chemoprevention of the zoonotic canine infection by Dirofilaria repens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acute Toxicity of Milbemycin Oxime in Mice | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 13. Acute Toxicity of Milbemycin Oxime in Mice | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 14. researchgate.net [researchgate.net]

- 15. ijirt.org [ijirt.org]

- 16. jetir.org [jetir.org]

Milbemycin A3 oxime chemical structure and properties

Milbemycin A3 oxime is a semi-synthetic macrocyclic lactone that serves as a key component in veterinary antiparasitic treatments. It is derived from Milbemycin A3, a fermentation product of the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus.[1][2] This guide provides an in-depth overview of its chemical structure, properties, and mechanism of action for researchers and drug development professionals.

Chemical Structure and Properties

This compound is prepared through the oxidation and subsequent oximation of milbemycin A3.[3][4] It is the minor component, constituting approximately 20-30%, of the commercial product milbemycin oxime, where milbemycin A4 oxime is the major component.[4][5]

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₃NO₇ | [3][6][7] |

| Molecular Weight | 541.7 g/mol | [3][6] |

| CAS Number | 114177-14-9 | [3] |

| Appearance | White solid | [3][8] |

| Purity | >99% by HPLC | [3] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [3][8] |

| Storage Conditions | -20°C | [3] |

Pharmacological Properties and Mechanism of Action

This compound exhibits broad-spectrum antiparasitic activity, effective against a range of nematodes and arthropods, including mites.[1][2] It is a primary active ingredient in medications for the prevention of heartworm (Dirofilaria immitis) and the treatment of other internal and external parasites in animals.[2][9][10]

The primary mechanism of action for this compound, similar to other milbemycins and avermectins, involves its interaction with the nervous system of invertebrates.[2][3] It acts as a potent agonist at glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of these organisms.[1][] This binding leads to an increased influx of chloride ions into the cells, causing hyperpolarization of the neuronal membrane.[1] The resulting disruption of nerve signal transmission leads to paralysis and ultimately the death of the parasite.[5][]

In mammals, the primary inhibitory neurotransmitter in the central nervous system is gamma-aminobutyric acid (GABA).[1] While milbemycins can interact with GABA receptors, these are confined to the central nervous system, and the blood-brain barrier generally protects mammals from the neurotoxic effects seen in invertebrates at therapeutic doses.[1][]

Caption: Mechanism of action of this compound in invertebrates.

Recent studies have also uncovered an intrinsic antifungal activity for milbemycin oxime. It has been shown to inhibit ATP-binding cassette (ABC) transporters in fungi like Candida spp., which can potentiate the effects of azole antifungal drugs by preventing their efflux from the fungal cell.[12]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound from Milbemycin A3 is a two-step process involving oxidation followed by oximation. The following is a generalized protocol based on described synthesis methods.[13]

Step 1: Oxidation of Milbemycin A3

-

Reactants : Milbemycin A3 is used as the starting raw material. An oxidizing agent such as a hypochlorite or chlorite is employed.[13]

-

Catalyst : A piperidine nitrogen oxygen free radical (e.g., TEMPO) is used as a catalyst, with a halide as a catalyst promoter.[13]

-

Solvent : The reaction is conducted in a dichloromethane solvent.[13]

-

Conditions : The reaction mixture is maintained at a temperature of -5 to 15°C for a duration of 0.5 to 4 hours.[13]

-

Outcome : This step converts the hydroxyl group at the C5 position of Milbemycin A3 to a ketone.

Step 2: Oximation Reaction

-

Reactants : The product from the oxidation step is reacted with an oximation agent, typically hydroxylamine hydrochloride.[13]

-

Solvent : A mixed solvent system of methanol and 1,4-dioxane is used.[13]

-

Conditions : The reaction is carried out at a temperature of 25-35°C for 10 to 16 hours.[13]

-

Outcome : The ketone at the C5 position is converted to an oxime, yielding this compound.

Caption: Synthetic workflow for this compound.

References

- 1. toku-e.com [toku-e.com]

- 2. Milbemycin oxime - Wikipedia [en.wikipedia.org]

- 3. toku-e.com [toku-e.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C31H43NO7 | CID 145710043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [Milbemycin Oxime (200 mg)] - CAS [129496-10-2] [store.usp.org]

- 8. bioaustralis.com [bioaustralis.com]

- 9. glpbio.com [glpbio.com]

- 10. This compound - Antiparasitics - CAT N°: 27967 [bertin-bioreagent.com]

- 12. researchgate.net [researchgate.net]

- 13. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]

A Technical Guide to the Mechanism of Action of Milbemycin Oxime in Invertebrates

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Milbemycin oxime, a macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus aureolacrimosus, is a potent endectocide widely used in veterinary medicine.[1] Its efficacy stems from a targeted disruption of neurotransmission in invertebrates. The primary molecular target is the glutamate-gated chloride channel (GluCl), a receptor unique to invertebrates, ensuring a high degree of selective toxicity.[2][3][4][5] This document provides an in-depth exploration of this mechanism, summarizing key pharmacological data and detailing the experimental protocols used for its characterization.

Core Mechanism of Action

Milbemycin oxime, which is a mixture of milbemycin A3 oxime and milbemycin A4 oxime, exerts its parasiticidal effects by acting as a positive allosteric modulator or direct agonist of specific ligand-gated chloride channels in the nerve and muscle cells of invertebrates.[1][6] This action leads to a cascade of physiological events culminating in the paralysis and death of the parasite.[7][8]

1.1. Primary Molecular Target: Glutamate-Gated Chloride Channels (GluCls)

The principal targets for milbemycin oxime are the glutamate-gated chloride channels (GluCls).[2][3][9] These channels are members of the 'Cys-loop' family of ligand-gated ion channels and are crucial for inhibitory neurotransmission in invertebrates like nematodes and arthropods.[2][10] GluCls are expressed on the membranes of neurons and myocytes (pharyngeal and muscle cells).[1][2][11]

The interaction of milbemycin oxime with GluCls is characterized by:

-

Channel Activation: Milbemycin binds to the GluCl, locking it in an open conformation.[1][6] This action is distinct from that of the natural agonist, glutamate, which causes rapid and transient channel opening.[3][5] In contrast, milbemycin-activated channels open very slowly but essentially irreversibly.[3][5]

-

Chloride Ion Influx: The prolonged opening of these channels leads to a significant influx of chloride ions (Cl⁻) into the cell.[8]

-

Hyperpolarization: The influx of negatively charged chloride ions causes the cell membrane to hyperpolarize (become more negative).[1][8][9]

-

Paralysis: This state of hyperpolarization makes the neuron or muscle cell refractory to excitatory stimuli, effectively blocking the transmission of nerve signals.[1][12] The result is a flaccid paralysis of the parasite's somatic and pharyngeal muscles, leading to an inability to feed and maintain its position in the host, ultimately causing death.[5][10]

1.2. Secondary Molecular Target: GABA-Gated Chloride Channels

Milbemycin oxime can also interact with γ-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors).[7][12][13] In invertebrates, GABA receptors are also critical inhibitory channels.[13][14] Milbemycin's effect on these receptors potentiates the release and binding of GABA, further contributing to chloride influx, hyperpolarization, and the cessation of neurotransmission.[7][12] While GluCls are considered the primary and most sensitive target, the activity at GABA receptors can broaden the spectrum of action.[12]

The selective toxicity of milbemycin oxime towards invertebrates is due to the fact that mammals do not possess glutamate-gated chloride channels.[9] While mammals do have GABA receptors, they are confined to the central nervous system, and milbemycins have a low affinity for them and are generally prevented from reaching high concentrations in the brain by the P-glycoprotein efflux pump in the blood-brain barrier.[2][5]

Quantitative Data

Table 1: Pharmacokinetic Parameters of Milbemycin Oxime in Dogs

| Parameter | This compound | Milbemycin A4 Oxime | Notes | Reference |

|---|---|---|---|---|

| Tₘₐₓ (Time to Peak Plasma Conc.) | 1-2 hours | 1-2 hours | Following oral administration. | [8][12] |

| t½ (Terminal Half-life) | 1.6 ± 0.4 days | 3.3 ± 1.4 days | Demonstrates a longer half-life than avermectins. | [8] |

| Bioavailability | 80.5% | 65.1% | Oral bioavailability. | [8] |

| Systemic Clearance (Cls) | 75 ± 22 mL/h/kg | 41 ± 12 mL/h/kg | Following IV administration. |[8][12] |

Table 2: Efficacy Data of Milbemycin Oxime Against Invertebrate Parasites

| Parasite Species | Host | Dose | Efficacy (% Reduction) | Notes | Reference |

|---|---|---|---|---|---|

| Ancylostoma tubaeforme (adults) | Cat | 4 mg milbemycin / 10 mg praziquantel | 99.2% | Worm count reduction post-treatment. | [15] |

| Ancylostoma braziliense (adults) | Dog | ≥0.5 mg/kg | 95-98% | Geometric mean worm count reduction. | [16] |

| Echinococcus multilocularis (adults) | Dog | ≥0.5 mg/kg milbemycin / 5 mg/kg praziquantel | 100% | No worms retrieved from treated animals. | [17] |

| Echinococcus multilocularis (immature) | Cat | ≥2 mg/kg milbemycin / 5 mg/kg praziquantel | 100% | Treatment effective 7 days post-infection. |[17] |

Experimental Protocols

The mechanism of milbemycin oxime has been elucidated through several key experimental techniques, primarily heterologous expression with electrophysiology and radioligand binding assays.

3.1. Protocol: Heterologous Expression and Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is the gold-standard method for functionally characterizing invertebrate ion channels and their response to drugs.[18][19][20]

-

Objective: To express a specific invertebrate glutamate-gated chloride channel in a robust, isolated system (Xenopus oocyte) and measure the ion currents generated in response to milbemycin oxime.[19][21]

-

Methodology:

-

cRNA Preparation: The gene encoding a subunit of the target invertebrate GluCl (e.g., Haemonchus contortus GluClα3B) is cloned from parasite cDNA.[21] This cDNA is then used as a template for in vitro transcription to synthesize large quantities of complementary RNA (cRNA).[19]

-

Oocyte Preparation and Injection: Oocytes are surgically harvested from a female South African clawed frog (Xenopus laevis). The follicular cell layer is enzymatically removed. A nanoliter volume of the purified cRNA solution is then microinjected into the cytoplasm of each oocyte.[18][19]

-

Incubation and Protein Expression: The injected oocytes are incubated for 2-7 days in a buffered solution. During this time, the oocyte's translational machinery synthesizes the GluCl protein from the cRNA and correctly inserts the assembled channels into the oocyte's plasma membrane.[18][22]

-

Two-Electrode Voltage Clamp (TEVC) Recording: An oocyte expressing the channels is placed in a recording chamber and continuously perfused with a buffer solution. Two glass microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a predetermined holding potential (e.g., -60 mV).

-

Pharmacological Testing: The perfusion solution is switched to one containing a known concentration of an agonist (like glutamate or ivermectin) or the test compound (milbemycin oxime).[21] The current required to hold the membrane potential constant is recorded. An influx of chloride ions through the activated channels is measured as an inward current, providing a direct quantification of channel activity. Dose-response curves can be generated by applying a range of milbemycin concentrations.

-

References

- 1. Milbemycin oxime - Wikipedia [en.wikipedia.org]

- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. The avermectin/milbemycin receptors of parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. toku-e.com [toku-e.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. meritresearchjournals.org [meritresearchjournals.org]

- 10. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]

- 13. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. Efficacy of a single oral administration of milbemycin oxime against natural infections of Ancylostoma braziliense in dogs [agris.fao.org]

- 17. researchgate.net [researchgate.net]

- 18. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]

- 19. Heterologous expression of C. elegans ion channels in Xenopus oocytes - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. application.wiley-vch.de [application.wiley-vch.de]

- 21. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Xenopus Oocyte Microinjection and Ion-Channel Expression | Semantic Scholar [semanticscholar.org]

The Biological Activity of Milbemycin A3 Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milbemycin A3 oxime is a semi-synthetic macrocyclic lactone derived from the fermentation products of the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus. It is a key component of the broader anthelmintic, milbemycin oxime, which is a mixture of milbemycin A3 and A4 oximes.[1][2] This guide provides an in-depth technical overview of the biological activity of this compound, focusing on its mechanism of action, target organisms, efficacy, and the experimental protocols used to elucidate its properties.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₃₁H₄₃NO₇ | [3] |

| Molecular Weight | 541.7 g/mol | [3] |

| Appearance | White, crystalline powder | [4] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [1][5] |

Mechanism of Action

The primary mechanism of action of this compound, like other milbemycins and avermectins, is the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][5][6] This action is selective for invertebrates as these channels are not present in vertebrates.[6]

Binding of this compound to GluCls leads to an increased influx of chloride ions into the cell.[] This hyperpolarizes the cell membrane, making it less excitable and ultimately causing flaccid paralysis and death of the parasite.[1] this compound can also potentiate the activity of other ligand-gated chloride channels, such as those gated by GABA (gamma-aminobutyric acid), although its primary and most potent effects are on GluCls.[]

Figure 1: Signaling pathway of this compound's mechanism of action.

Target Organisms and Efficacy

This compound exhibits a broad spectrum of activity against various endo- and ectoparasites. Its primary applications are in veterinary medicine for the control of nematodes (roundworms), acarids (mites), and insects.

Anthelmintic Activity

This compound is a potent anthelmintic, particularly against nematodes. The commercial product, milbemycin oxime, which contains this compound, is widely used for the prevention of heartworm disease (Dirofilaria immitis) in dogs.

| Target Organism | Host | Dosage (of Milbemycin Oxime) | Efficacy | Reference |

| Dirofilaria immitis (microfilariae) | Dog | 0.05 mg/kg (oral) | 85.2% reduction in microfilariae | [8] |

| Dirofilaria immitis (infective larvae) | Dog | 0.25 mg/kg (oral) | 100% prevention | [6][9] |

| Dirofilaria immitis (infections of 3-4 months duration) | Dog | 500 µg/kg (monthly for 12-13 months) | 41.4% - 96.8% reduction in adult worms | [10] |

| Toxocara canis | Dog | (Data for milbemycin oxime mixture) | Effective | [5] |

| Haemonchus contortus | (in vitro) | (Specific IC50 for A3 oxime not available) | Active | [11] |

Acaricidal and Insecticidal Activity

This compound is also effective against a range of mites and insects.

| Target Organism | Activity | Quantitative Data (LC50/LD50) | Reference |

| Tetranychus urticae (Two-spotted spider mite) | Acaricidal | Specific LC50 for A3 oxime not available, but derivatives show high activity. | [12][13] |

| Spodoptera litura (Tobacco cutworm) | Insecticidal | Specific LD50 for A3 oxime not available. | (General insecticidal activity of milbemycins is known) |

| Mites (general) | Acaricidal | Effective at controlling various mite species. | [] |

| Insects (general) | Insecticidal | Effective against a range of insect pests. | [] |

Experimental Protocols

In Vivo Efficacy against Dirofilaria immitis Microfilariae in Dogs

This protocol is a generalized representation based on methodologies described in the cited literature.[10][14]

Figure 2: Workflow for in vivo efficacy testing against D. immitis microfilariae.

Modified Knott's Test for Microfilariae Quantification

-

Sample Collection: Collect 1 mL of whole blood in an EDTA tube.

-

Lysis: Mix the blood with 9 mL of 2% formalin in a centrifuge tube. This lyses the red blood cells, making the microfilariae more visible.

-

Centrifugation: Centrifuge the mixture at 1500 rpm for 5 minutes.

-

Supernatant Removal: Discard the supernatant, leaving the sediment at the bottom.

-

Staining: Add one drop of methylene blue stain to the sediment and mix.

-

Microscopy: Place a drop of the stained sediment on a microscope slide, add a coverslip, and examine under a microscope at 100x magnification to count the number of microfilariae.

In Vitro Analysis of Glutamate-Gated Chloride Channels (Two-Electrode Voltage Clamp)

This protocol describes a general procedure for expressing and analyzing the effect of this compound on GluCls in Xenopus oocytes.

Figure 3: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Two-Electrode Voltage Clamp (TEVC) Procedure

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to remove the follicular cell layer.

-

cRNA Injection: Inject the oocytes with cRNA encoding the specific invertebrate glutamate-gated chloride channel subunits of interest.

-

Incubation: Incubate the injected oocytes for 2-5 days in a buffered solution to allow for the expression of the channels on the oocyte membrane.

-

Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a buffer solution.

-

Electrode Impalement: Impale the oocyte with two microelectrodes filled with a conductive solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current.

-

Voltage Clamp: A feedback amplifier maintains the oocyte's membrane potential at a set holding potential by injecting the necessary current.

-

Drug Application: Apply glutamate, this compound, or a combination of both to the oocyte via the perfusion system.

-

Data Acquisition: Record the changes in the current required to hold the membrane potential constant. An inward current of chloride ions will be observed upon channel opening.

-

Analysis: Analyze the recorded currents to determine the effect of this compound on the channel's activity, such as potentiation of the glutamate response or direct channel gating.[6][11]

Conclusion

This compound is a potent and specific agent targeting the nervous system of a wide range of invertebrate parasites. Its action on glutamate-gated chloride channels provides a selective mechanism of toxicity, making it a valuable tool in veterinary medicine. Further research to elucidate the specific quantitative efficacy against a broader range of agricultural pests and to explore potential resistance mechanisms will continue to be of high importance.

References

- 1. toku-e.com [toku-e.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. researchgate.net [researchgate.net]

- 4. (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B | C31H44O7 | CID 9828343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bioaustralis.com [bioaustralis.com]

- 6. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]

- 8. glpbio.com [glpbio.com]

- 9. Prophylactic effect of milbemycin oxime against Dirofilaria immitis infection in dogs: optimum dose and administration time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of ivermectin and milbemycin oxime efficacy against Dirofilaria immitis infections of three and four months' duration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of milbemycins alpha9, alpha10, alpha11, alpha12, alpha14, alpha15, alpha20, alpha21, alpha22, alpha23, alpha26, alpha27, delta(2,3),delta(4,26)-milbemycins A3, A4 from milbemycins A3, A4, and their acaricidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Novel 25-Substituted Milbemycin A4 Derivatives and Their Acaricidal Activity against Tetranychus urticae [pubmed.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Milbemycin A3 Oxime (CAS No. 114177-14-9)

Introduction

This compound (CAS Number: 114177-14-9) is a semi-synthetic macrocyclic lactone derived from the fermentation products of the soil microorganism Streptomyces hygroscopicus aureolacrimosus. It is a key component of the broad-spectrum veterinary antiparasitic agent, milbemycin oxime, where it is present as the minor component (~20-30%) alongside milbemycin A4 oxime. Structurally related to the avermectins, this compound is a potent anthelmintic, insecticide, and miticide used in companion animals to control a range of endo- and ectoparasites. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, biological activity, and relevant experimental protocols.

Physicochemical and Pharmacokinetic Data

Quantitative data for this compound is summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 114177-14-9 | |

| Molecular Formula | C₃₁H₄₃NO₇ | |

| Molecular Weight | 541.67 g/mol | |

| Appearance | White or light yellow solid/powder | |

| Purity | ≥95-99% by HPLC | |

| Solubility | Soluble in DMF, DMSO, ethanol, methanol, ethyl acetate. Poor water solubility. | |

| Storage Conditions | -20°C |

Table 2: Pharmacokinetic Parameters of Milbemycin Oxime (A3 Component)

| Parameter | Species | Value | Reference(s) |

| Systemic Clearance (Cls) | Dog | 75 ± 22 mL/h/kg | |

| Half-life (t½) | Dog | 1.6 days (for Milbemax formulation) | |

| Time to Max Conc. (Tmax) | Dog | 2.4 hours (for Milbemax formulation) | |

| Primary Excretion Route | Animal Models | Feces |

Synthesis and Manufacturing

This compound is not a natural product but is synthesized from its precursor, Milbemycin A3, which is isolated from fermentation cultures. The synthesis is a two-step process involving oxidation followed by oximation.

Experimental Protocol: Synthesis of this compound

This protocol is based on methodologies described in the patent literature for synthesizing Milbemycin oxime.

Step 1: Oxidation of Milbemycin A3

-

Raw Material: Begin with Milbemycin A3 as the starting material.

-

Solvent: Dissolve the raw material in a dichloromethane solvent.

-

Catalysis: Use piperidine nitrogen oxygen free radical as a catalyst and a halide as a catalyst promoter.

-

Oxidizer: Add a hypochlorite or chlorite-based oxidizer to the reaction mixture.

-

Reaction Conditions: Maintain the reaction temperature between -5°C and 15°C.

-

Reaction Time: Allow the reaction to proceed for 0.5 to 4 hours to yield the 5-keto-milbemycin A3 intermediate.

Step 2: Oximation of 5-keto-milbemycin A3

-

Solvent System: Use a mixture of methanol and 1,4-dioxane as the reaction solvent.

-

Oximation Agent: Introduce hydroxylamine hydrochloride as the oximation agent. A mass ratio of 1-1.5:1 (hydroxylamine hydrochloride to Milbemycins) is suggested.

-

Reaction Conditions: Conduct the reaction at a temperature of 25-35°C.

-

Reaction Time: The reaction is typically run for 10 to 16 hours.

-

Final Product: The resulting product is this compound. Purification is typically achieved through chromatographic methods.

Caption: Semi-synthetic workflow for this compound production.

Mechanism of Action

The primary antiparasitic action of this compound, like other milbemycins and avermectins, is targeted at the nervous system of invertebrates.

-

Primary Target: The molecule binds to glutamate-gated chloride ion channels (GluCls) which are found in the nerve and muscle cells of invertebrates.

-

Cellular Effect: This binding potentiates the opening of the channels, leading to an increased influx of chloride ions (Cl⁻) into the cell.

-

Result: The influx of negative ions causes hyperpolarization of the neuronal or muscle cell membrane. This renders the cell less excitable and disrupts neurotransmission.

-

Physiological Outcome: The blockage of signal transfer results in flaccid paralysis and ultimately the death of the parasite.

While the primary target is GluCls, milbemycins can also interact with other ligand-gated chloride channels, including those gated by gamma-aminobutyric acid (GABA). However, their affinity for invertebrate-specific GluCls is significantly higher, which accounts for the compound's selective toxicity. Mammals do not have glutamate-gated chloride channels and the blood-brain barrier effectively prevents the drug from reaching GABA receptors in the central nervous system, contributing to its safety profile in host animals.

Caption: Signaling pathway for this compound's parasiticidal action.

Biological Activity and Efficacy

This compound contributes to the overall broad-spectrum activity of the commercial milbemycin oxime product, which is effective against nematodes (roundworms, hookworms, whipworms) and arthropods (mites).

Table 3: Demonstrated Biological Efficacy

| Target Parasite | Host | Dosage (Milbemycin Oxime) | Efficacy | Reference(s) |

| Dirofilaria immitis (Heartworm microfilariae) | Dog | 0.05 mg/kg | 85.2% reduction in microfilariae | |

| Toxocara cati (Feline roundworm - 4th stage larvae) | Cat | Combination product | 95.9% reduction in worm count |

Analytical and Bioanalytical Methods

Accurate quantification of this compound in formulations and biological matrices is critical for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is the predominant technique.

Experimental Protocol: LC-MS/MS for Quantification in Plasma

This protocol is a representative method for the simultaneous determination of milbemycin oxime in animal plasma.

-

Sample Preparation (Protein Precipitation):

-

Pipette 200 µL of plasma into a microcentrifuge tube.

-

Add 800 µL of acetonitrile containing an appropriate internal standard (e.g., moxidectin).

-

Vortex the mixture thoroughly to precipitate plasma proteins.

-

Centrifuge the sample to pellet the precipitate.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Instrument: LC-MS/MS system.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

-

Flow Rate: Approximately 1 mL/min.

-

Injection Volume: 20 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.

-

Validation: The method should be validated for linearity, precision, accuracy, recovery, and stability according to regulatory guidelines. A typical linearity range is 2.5–250 ng/mL.

-

Caption: General workflow for a pharmacokinetic study of this compound.

Toxicology and Safety

The milbemycin class of compounds generally has a high margin of safety in mammals. This is primarily due to two factors:

-

The primary molecular target, the glutamate-gated chloride channel, is absent in mammals.

-

The mammalian blood-brain barrier contains P-glycoprotein efflux pumps that actively transport these molecules out of the central nervous system, preventing them from reaching GABA receptors.

Some dog breeds with a mutation in the MDR1 (multi-drug resistance) gene can have a compromised blood-brain barrier, making them more susceptible to the neurotoxic effects of macrocyclic lactones. However, milbemycin oxime is generally considered safer in these breeds compared to some other macrocyclic lactones, especially at the doses used for heartworm prevention.

Conclusion

This compound is a well-characterized, semi-synthetic molecule that plays a crucial role in veterinary parasitology. Its potent and selective mechanism of action against invertebrate nerve and muscle cells provides a wide margin of safety for the host animal. A thorough understanding of its chemical properties, synthesis, and pharmacology is essential for the development of new formulations and for conducting rigorous quality control and bioequivalence studies. The detailed protocols and data presented in this guide serve as a valuable technical resource for professionals in the field of animal health and drug development.

An In-depth Technical Guide to the Semi-synthetic Production of Milbemycin A3 Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the semi-synthetic production of milbemycin A3 oxime, a potent macrocyclic lactone used in veterinary medicine for its antiparasitic properties. This document details the chemical synthesis, experimental protocols, and analytical characterization of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a semi-synthetic derivative of milbemycin A3, a natural product produced by the fermentation of the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus.[1][2] It is a minor component of the commercial product milbemycin oxime, which is a mixture of milbemycin A3 and A4 oximes.[3][4] The semi-synthetic modification of the naturally occurring milbemycin A3 enhances its biological activity.[1][3] Like other milbemycins and avermectins, this compound exerts its anthelmintic effect by acting as a positive allosteric modulator of glutamate-gated chloride channels in invertebrates, leading to hyperpolarization of neuronal and muscular cells, and ultimately paralysis and death of the parasite.[1][2][5]

The semi-synthetic production of this compound is a two-step process that begins with the selective oxidation of the C5-hydroxyl group of milbemycin A3 to yield the intermediate, 5-ketomilbemycin A3 (also known as milbemycin J). This is followed by an oximation reaction at the newly formed ketone to produce the final this compound.[1]

Synthesis Pathway

The semi-synthetic pathway from milbemycin A3 to this compound is a straightforward two-step conversion.

Caption: Semi-synthetic pathway of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of milbemycin derivatives.[1] Researchers should adapt these procedures as necessary based on their specific laboratory conditions and available equipment.

Step 1: Oxidation of Milbemycin A3 to 5-Ketomilbemycin A3

This procedure describes the selective oxidation of the allylic hydroxyl group at the C5 position of milbemycin A3.

Materials:

-

Milbemycin A3

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Dissolve milbemycin A3 in a suitable volume of dichloromethane in a round-bottom flask.

-

Add an excess of activated manganese dioxide to the solution (typically 5-10 equivalents by weight).

-

Stir the suspension vigorously at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake thoroughly with dichloromethane.

-

Combine the filtrate and washes and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-ketomilbemycin A3.

-

Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to yield pure 5-ketomilbemycin A3.

Step 2: Oximation of 5-Ketomilbemycin A3 to this compound

This protocol details the conversion of the 5-keto intermediate to the final oxime product.

Materials:

-

5-Ketomilbemycin A3

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Methanol

-

1,4-Dioxane

-

Water

-

Ether or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Dissolve 5-ketomilbemycin A3 in a mixture of methanol and 1,4-dioxane in a round-bottom flask.

-

In a separate vessel, prepare a solution of hydroxylamine hydrochloride in water.

-

Add the hydroxylamine hydrochloride solution dropwise to the solution of 5-ketomilbemycin A3 with stirring at room temperature.

-

Stir the reaction mixture at room temperature for several hours (e.g., 6 hours) and monitor the reaction progress by TLC or HPLC.[1]

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

-

Dissolve the residue in ether or ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to obtain pure this compound.[1]

Data Presentation

The following tables summarize the key quantitative data for the compounds involved in the semi-synthetic production of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |

| Milbemycin A3 | C₃₁H₄₄O₇ | 528.68 | White crystalline powder | >95% |

| 5-Ketomilbemycin A3 | C₃₁H₄₂O₇ | 526.66 | - | - |

| This compound | C₃₁H₄₃NO₇ | 541.68 | White solid | >95% by HPLC |

Table 1: Physicochemical Properties of Milbemycin A3 and its Derivatives.

| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |

| Oximation | 5-Ketomilbemycin D | Milbemycin D Oxime | 85.0 | [1] |

Table 2: Reported Yield for a Similar Milbemycin Oximation Reaction. Note: The specific yield for the oximation of 5-ketomilbemycin A3 is not explicitly stated in the primary literature; the value presented is for a closely related analogue and serves as an estimate.

| Analytical Method | Column | Mobile Phase | Detection | Reference |

| HPLC | HALO C18 (100 x 4.6 mm, 2.7 µm) | Gradient elution with A: water/acetonitrile (60/40, v/v) and B: ethanol/isopropanol (50/50, v/v) | UV | |

| HPLC | Inertsil – C18, ODS column (150 x 4.6 mm, 5µ) | Methanol and Water (70:30 v/v) | UV at 353nm |

Table 3: Exemplary HPLC Conditions for the Analysis of Milbemycin Oxime.

Visualization of Experimental Workflow

The overall workflow for the semi-synthetic production and quality control of this compound is depicted below.

Caption: Overall workflow for the production of this compound.

Characterization Data

The structural elucidation and confirmation of purity of the synthesized compounds are critical. Below are key characterization data reported in the literature.

5-Ketomilbemycin A3 (Milbemycin J):

-

¹H and ¹³C NMR Data: Detailed NMR data for 5-oxomilbemycin A3 can be found in the literature, which is essential for confirming the structure of the intermediate.[5]

This compound:

-

Mass Spectrometry (MS): m/z 541 (M⁺, C₃₁H₄₃O₇N).[1]

-

High-Resolution Mass Spectrometry (HR-MS): Calculated for C₃₁H₄₃O₇N: 541.3040; Found: 541.3057.[1]

-

Infrared Spectroscopy (IR) νₘₐₓ (KBr) cm⁻¹: 3456, 2962, 2929, 2872, 1714, 1675, 1635.[1]

Conclusion

This technical guide outlines the semi-synthetic production of this compound from its naturally occurring precursor, milbemycin A3. The two-step process of oxidation followed by oximation provides an effective route to this potent antiparasitic agent. The detailed protocols and compiled data herein serve as a valuable resource for researchers engaged in the synthesis and development of novel anthelmintic compounds. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity, contributing to the advancement of veterinary medicine.

References

Pharmacological Profile of Milbemycin A3 Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milbemycin A3 oxime, a potent macrocyclic lactone, is a key active component in several broad-spectrum antiparasitic agents used in veterinary medicine. This technical guide provides an in-depth review of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and efficacy. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for ease of reference. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of anthelmintic compounds.

Introduction

This compound is a semi-synthetic derivative of milbemycin A3, a fermentation product of the soil actinomycete Streptomyces hygroscopicus aureolacrimosus.[1][2] It is a 16-membered macrocyclic lactone and is a minor component of the commercial product milbemycin oxime, which is a mixture of this compound (~20%) and milbemycin A4 oxime (~80%).[3] this compound exhibits potent activity against a wide range of nematodes and arthropods, making it a cornerstone in the prevention and treatment of parasitic infections in companion animals.[4][5]

Mechanism of Action

The primary mechanism of action of this compound, like other milbemycins and avermectins, is the potentiation of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[6][7][8] This action is selective for invertebrates as these specific GluCls are not present in mammals.[6]

Binding of this compound to these channels leads to an increased and persistent influx of chloride ions into the cells.[7] This results in hyperpolarization of the neuronal and muscle cell membranes, leading to a flaccid paralysis and ultimately the death of the parasite.[6][9] While the primary target is the GluCl, some studies suggest a secondary effect on gamma-aminobutyric acid (GABA)-gated chloride channels, further contributing to the disruption of neurotransmission in the parasite.[9]

Figure 1: Signaling pathway of this compound's mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily studied in dogs as part of the milbemycin oxime mixture. The compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within 1-2 hours.[10] It is widely distributed throughout the body, indicated by a large volume of distribution.[7][10] The elimination half-life of this compound is shorter than that of the A4 analogue.[7][11]

| Parameter | Animal Model | Value | Reference(s) |

| Oral Bioavailability | Dog | 80.5% | [7][10] |

| Time to Peak Plasma Concentration (Tmax) | Dog | 1 - 2 hours | [10] |

| Terminal Plasma Half-life (t1/2) | Dog | 1.6 ± 0.4 days | [7][10] |

| Volume of Distribution (Vd) | Dog | 2.7 ± 0.4 L/kg | [7][10] |

| Systemic Clearance (Cls) | Dog | 75 ± 22 mL/h/kg | [7][10] |

Efficacy

This compound, as a component of milbemycin oxime, has demonstrated high efficacy against a variety of internal and external parasites.

| Parasite Species | Efficacy Metric | Concentration/Dose | Animal Model/System | Reference(s) |

| Dirofilaria immitis (heartworm) | 100% prevention | 2.0 - 2.5 mg/kg (single dose) | Cat (experimental infection) | [12][13] |

| Angiostrongylus cantonensis | Inhibitory effects | ≥ 10⁻⁹ g/ml | In vitro | [14] |

| Toxocara cati | 96.6% reduction | 2 mg/kg (single dose) | Cat (natural infection) | [15] |

| Ancylostoma tubaeforme | 96.6% reduction | 2 mg/kg (single dose) | Cat (natural infection) | [15] |

| Dipylidium caninum | 96.6% reduction | 2 mg/kg (single dose) | Cat (natural infection) | [15] |

| Non-tuberculous mycobacteria | Minimum Inhibitory Concentration (MIC) | 8 mg/L | In vitro | [4][11] |

Experimental Protocols

Determination of Milbemycin Oxime Plasma Concentration by LC-MS

This protocol describes a validated method for the quantification of milbemycin oxime in dog plasma.

5.1.1. Sample Preparation

-

Protein Precipitation: To a 1 mL plasma sample, add acetonitrile (ACN) and sodium chloride (NaCl) to precipitate proteins.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Dilution: Dilute the supernatant with methanol and water.

-

Solid-Phase Extraction (SPE): Load the diluted supernatant onto a C18 SPE cartridge.

-

Washing: Wash the cartridge to remove interfering substances.

-

Elution: Elute the milbemycin oxime from the cartridge with an appropriate solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

5.1.2. LC-MS Analysis

-

Column: Waters C18 packed column (e.g., 3.5 µm particle size, 3 x 100 mm).

-

Mobile Phase: A gradient of acetonitrile and 5 mM ammonium acetate.

-

Detection: Mass spectrometry in selected ion monitoring (SIM) mode.

-

Quantification: Generate a calibration curve using standards of known concentrations in a plasma matrix.

Figure 2: Experimental workflow for plasma concentration determination.

In Vitro Larval Migration Inhibition Assay

This assay is used to assess the anthelmintic activity of compounds against nematode larvae.

5.2.1. Assay Setup

-

Larval Preparation: Obtain third-stage (L3) larvae of the target nematode.

-

Incubation Plate: In a 24-well plate, add culture medium (e.g., RPMI-1640) to each well.

-

Drug Addition: Add serial dilutions of this compound to the wells. Include control wells with no drug and vehicle-only controls.

-

Larval Incubation: Add a known number of larvae (e.g., 50-100) to each well and incubate at 37°C and 5% CO2 for a specified period (e.g., 48 hours).

5.2.2. Migration Assessment

-

Migration Apparatus: Prepare a migration plate with corresponding migration tubes that have a fine mesh (e.g., 25 µm) at the bottom.

-

Transfer: After incubation, transfer the contents of each well from the incubation plate to a separate migration tube.

-

Migration: Allow the larvae to migrate through the mesh into the migration plate for a set time (e.g., 2 hours).

-

Enumeration: Count the number of larvae that have successfully migrated into the migration plate.

5.2.3. Data Analysis

-

Calculate the percentage of migration inhibition for each drug concentration relative to the controls.

-

Determine the EC50 value (the concentration of the drug that inhibits 50% of larval migration).[11]

Figure 3: Workflow for the Larval Migration Inhibition Assay.

Safety and Toxicology

Milbemycin oxime is generally well-tolerated in target animal species at recommended doses.[10] The selective toxicity of this compound is attributed to its high affinity for invertebrate-specific glutamate-gated chloride channels and its poor ability to cross the blood-brain barrier in most mammal species.[6]

Conclusion

This compound is a highly effective and important antiparasitic agent with a well-defined mechanism of action targeting the nervous system of invertebrates. Its favorable pharmacokinetic profile allows for effective concentrations to be reached and maintained, leading to high efficacy against a broad spectrum of parasites. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of milbemycin-based anthelmintics. Further research into the specific interactions with different GluCl subunits and the potential for resistance development will be crucial for the long-term sustainable use of this important class of drugs.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. WO2018006792A1 - Crystal form a of this compound and preparation method thereof - Google Patents [patents.google.com]

- 3. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. meritresearchjournals.org [meritresearchjournals.org]

- 5. toku-e.com [toku-e.com]

- 6. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cambridge.org [cambridge.org]

- 13. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Milbemycin A3 Oxime in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Milbemycin A3 oxime in various organic solvents. This compound is a key component of the broad-spectrum antiparasitic agent, milbemycin oxime, which is a semi-synthetic macrocyclic lactone.[1][2] Understanding its solubility is critical for the development of analytical standards, formulation studies, and various research applications. Commercial milbemycin oxime is typically a mixture of this compound and Milbemycin A4 oxime.[3][4] This document consolidates available quantitative and qualitative data, presents detailed experimental protocols for solubility determination, and illustrates relevant biological and experimental workflows.

Quantitative Solubility Data

The solubility of milbemycin oxime can vary between sources, potentially due to differences in the specific ratio of A3 and A4 components, purity, and experimental conditions. The data presented below is for "milbemycin oxime," which is a mixture of A3 and A4 oximes, as specific quantitative data for pure this compound is not widely available.

Table 1: Solubility of Milbemycin Oxime in Common Organic Solvents

| Solvent | Solubility | Source |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | [3] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [5] |

| Ethanol | ~20 mg/mL | [3] |

| Ethanol | 100 mg/mL | [5] |

| Dimethylformamide (DMF) | ~15 mg/mL |[3] |

Note: The significant discrepancy in reported DMSO and Ethanol solubilities may be attributable to batch-to-batch variations or different experimental methodologies.

Table 2: Qualitative Solubility of this compound and Milbemycin Oxime

| Compound | Solvent | Solubility Description | Source |

|---|---|---|---|

| This compound | Ethanol, Methanol, DMF, DMSO | Soluble | [1][2] |

| Milbemycin Oxime | Anhydrous Ethanol, Ethyl Acetate | Very Soluble | [6] |

| Milbemycin Oxime | Ethanol, Methanol, DMF | Soluble | [6] |

| Milbemycin Oxime | DMSO | Sparingly Soluble | [6] |

| Milbemycin | N-hexane, Benzene, Acetone, Chloroform | Readily Soluble |[] |

For context, the solubility of the precursor compound, Milbemycin A3, is provided below.

Table 3: Solubility of Milbemycin A3 (Precursor) at 20°C

| Solvent | Solubility (g/L) | Source |

|---|---|---|

| Methanol | 64.8 | [8] |

| Ethanol | 41.9 | [8] |

| Acetone | 66.1 | [8] |

| Ethyl Acetate | 69.5 | [8] |

| Benzene | 143.1 | [8] |

| n-Hexane | 1.4 |[8] |

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

A common and reliable method for determining the solubility of a compound is the shake-flask method. This protocol is adapted from methodologies used in pharmaceutical development.[9]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (e.g., Ethanol, DMSO)

-

Vials with screw caps

-

Magnetic stirrer or orbital shaker

-

Centrifuge capable of 10,000 rpm

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or LC-MS/MS system for quantification[4][10]

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the chosen organic solvent.[9] The excess solid ensures that saturation is reached.

-

Equilibration: Seal the vials and place them on a magnetic stirrer or orbital shaker in a temperature-controlled environment (e.g., 25 ± 1.0 °C) for an extended period (e.g., 48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: Centrifuge the equilibrated samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.[9]

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.[9]

-

Quantification: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC with UV detection or LC-MS/MS.[11]

Protocol for Stock Solution Preparation

For most laboratory applications, preparing a concentrated stock solution is the first step.

Procedure:

-

Weighing: Weigh the required amount of this compound crystalline solid.

-

Dissolving: Add the solvent of choice (e.g., Ethanol, DMSO) to the solid.

-

Inert Gas Purge: To prevent degradation, it is recommended to purge the solvent with an inert gas (e.g., nitrogen or argon) before adding it to the compound.[3]

-

Mixing: Vortex or sonicate gently until the solid is completely dissolved.

-

Storage: Store the stock solution at -20°C for long-term stability.[2][3] Aqueous solutions are not recommended for storage for more than one day.[3]

Mechanism of Action

This compound, like other milbemycins and avermectins, exerts its antiparasitic effect by targeting the nervous system of invertebrates.[1] It acts as an agonist at glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of parasites.[2][] This binding opens the channels, leading to an influx of chloride ions, which causes hyperpolarization of the neuron. The resulting inhibition of neurotransmission leads to paralysis and ultimately the death of the parasite.[] Mammals are largely unaffected because they lack glutamate-gated chloride channels, and the drug has a low affinity for mammalian GABA receptors and does not readily cross the blood-brain barrier.[]

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. toku-e.com [toku-e.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. toku-e.com [toku-e.com]

- 8. (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B | C31H44O7 | CID 9828343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions [mdpi.com]

- 10. mhlw.go.jp [mhlw.go.jp]

- 11. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

Milbemycin A3 oxime molecular weight and formula

An In-depth Technical Guide to Milbemycin A3 Oxime

This technical guide provides a comprehensive overview of the physicochemical properties and mechanism of action of this compound, a compound of significant interest in parasiticide research and development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a semi-synthetic macrocyclic lactone derived from the fermentation products of Streptomyces hygroscopicus subsp. aureolacrimosus.[1] It is the minor component, approximately 30%, in the commercial product milbemycin oxime.[2]

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₃₁H₄₃NO₇[1][2][3][4][5] |

| Molecular Weight | 541.7 g/mol [1][3][6] (also cited as 541.69 g/mol [4] and 541.67566 g/mol [5]) |

| CAS Number | 114177-14-9[4][5][7] |

| Appearance | White or light yellow crystalline solid[1][7] |

| Purity | >95% by HPLC[2] |

| Solubility | Very soluble in anhydrous ethanol and ethyl acetate.[1] Soluble in methanol, DMF, and DMSO.[2][7] Poor water solubility.[2] |

| Storage | Store at -20°C[2][7] |

Mechanism of Action

Like other milbemycins and avermectins, this compound functions as a potent anthelmintic by targeting the nervous system of invertebrates.[2] Its primary mode of action involves the potentiation of glutamate-gated chloride ion channels in the nerve and muscle cells of parasites.[1][2] This leads to an increased influx of chloride ions into the cells, causing hyperpolarization of the neuronal membrane. The resulting disruption in signal transmission leads to paralysis and ultimately the death of the parasite.[2]

Caption: Mechanism of action of this compound in invertebrates.

Experimental Protocols

The following section outlines a representative experimental protocol for the quality control and purity assessment of this compound using High-Performance Liquid Chromatography (HPLC), a standard method for this compound.[2]

Purity Assessment of this compound by HPLC

Objective: To determine the purity of a this compound sample and to quantify it relative to known reference standards.

1. Materials and Reagents:

-

This compound reference standard (≥95% purity)

-

This compound sample for testing

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid (optional, for mobile phase modification)

-

Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation (Typical Conditions):

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile and Water. For example:

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 245 nm

-

Injection Volume: 10 µL

3. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) using the mobile phase as the diluent to create a calibration curve.

-

Sample Solution (100 µg/mL): Accurately weigh 1 mg of the test sample and dissolve it in 10 mL of methanol. Further dilute as necessary to fall within the range of the calibration curve.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.

4. Experimental Workflow:

Caption: HPLC workflow for purity analysis of this compound.

5. Data Analysis:

-

Identification: The retention time of the major peak in the sample chromatogram should match that of the this compound reference standard.

-

Purity Calculation: Purity is often determined by area normalization. The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Quantification: The concentration of the sample can be precisely determined by plotting the peak areas of the standards against their known concentrations to create a linear calibration curve. The concentration of the unknown sample is then interpolated from this curve.

References

- 1. toku-e.com [toku-e.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. This compound | C31H43NO7 | CID 145710043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - SRIRAMCHEM [sriramchem.com]

- 5. This compound - Cayman Chemical [bioscience.co.uk]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. This compound CAS#: 114177-14-9 [amp.chemicalbook.com]

The Discovery of Milbemycins from Streptomyces hygroscopicus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milbemycins, a class of macrocyclic lactones produced by the soil bacterium Streptomyces hygroscopicus, represent a significant discovery in the field of antiparasitic agents. First reported in 1972, these compounds exhibit potent and broad-spectrum activity against a wide range of nematodes and arthropods, making them invaluable in veterinary medicine and agriculture. This technical guide provides an in-depth overview of the discovery, biosynthesis, production, and biological activity of milbemycins from Streptomyces hygroscopicus. Detailed experimental protocols for fermentation and isolation are provided, along with a summary of quantitative data on production yields and biological efficacy. Furthermore, this guide visualizes the biosynthetic pathway and key experimental workflows to facilitate a deeper understanding of this important class of natural products.

Introduction

The milbemycins are a group of sixteen-membered macrocyclic lactone antibiotics first isolated from the fermentation broth of Streptomyces hygroscopicus.[1] These compounds are structurally related to the avermectins and share a similar mode of action, targeting glutamate-gated chloride channels in invertebrates, which leads to paralysis and death of the parasite.[2] The initial discovery sparked significant interest in the scientific community, leading to the isolation and characterization of a diverse family of milbemycin analogues from various Streptomyces species. The most prominent producer, however, remains Streptomyces hygroscopicus and its subspecies, such as aureolacrimosus.[3] This guide focuses on the foundational discovery and technical aspects related to milbemycins derived from this particular species.

Quantitative Data

The production of milbemycins is highly dependent on the strain of Streptomyces hygroscopicus and the fermentation conditions. Similarly, the biological activity of individual milbemycin analogues varies depending on the target pest. The following tables summarize key quantitative data related to production yields and biological activity.

Table 1: Production Yields of Milbemycins from Streptomyces Strains

| Streptomyces Strain | Milbemycin Analogue(s) | Production Yield | Reference |

| Streptomyces hygroscopicus HS7523 | Milbemycin A3 | > 3000 µg/mL | [4] |

| Streptomyces bingchenggensis BC04 | Milbemycins | ~2500 mg/L | [5] |

| Engineered S. bingchenggensis | Milbemycins | 3417.88 mg/L | [6] |

Table 2: Biological Activity of Milbemycins Against Various Pests

| Milbemycin Analogue | Target Pest | Activity Metric | Value | Reference |